m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

説明

“m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” is an intermediate for the synthesis of pesticides and metabolites . It can also be used for the preparation of Quinol nitrates .

Synthesis Analysis

The synthesis of “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” involves the chlorination of m-xylene. This process is catalyzed by ferric chloride .Molecular Structure Analysis

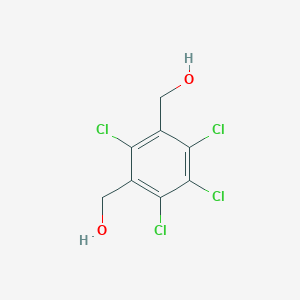

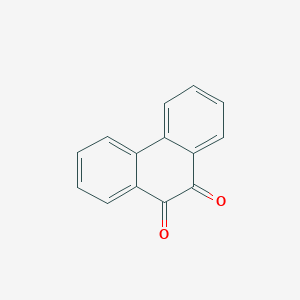

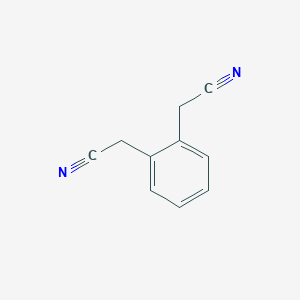

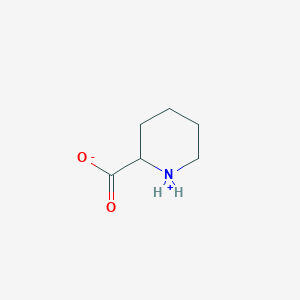

The molecule consists of 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Chlorine atoms . It contains a total of 20 bonds; 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis

The chemical reactions involving “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” are primarily related to its use as an intermediate in the synthesis of pesticides and metabolites . It can also be used for the preparation of Quinol nitrates .Physical And Chemical Properties Analysis

The molecule has a total of 20 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 4 Chlorine atoms . The molecular weight of “m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro-” is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each appears in the formula .科学的研究の応用

Advances in Production and Separation of Xylene Isomers

A review by Shi et al. (2021) discusses the global market growth for p-xylene due to the demand in the textile industry and highlights the significance of energy efficiency in the chemical process. The paper summarizes advancements in the production and separation of xylene isomers, focusing on improvements in catalysts, adsorbents, advanced materials, and process intensification. Special attention is given to Simulated Moving Bed technology for separation and the potential of process integration to save energy and costs while maximizing process advantages (Shi, Gonçalves, Ferreira, & Rodrigues, 2021).

Biodegradation of Microplastics

Miri et al. (2021) review biotechnological advances in the biodegradation and bioaccumulation of microplastics, emphasizing the potential of microbial cultures towards their removal. This research is crucial for understanding the environmental impact of persistent organic pollutants, including derivatives and isomers of xylene, and developing effective remediation strategies (Miri, Saini, Davoodi, Pulicharla, Brar, & Magdouli, 2021).

In Situ Bioremediation of Monoaromatic Pollutants in Groundwater

Farhadian et al. (2008) review the application of in situ bioremediation for the removal of monoaromatic compounds (including benzene, toluene, ethylbenzene, and xylenes, known as BTEX) from groundwater. They discuss how both natural attenuation and enhanced bioremediation strategies have been successful in reducing these contaminants to levels safe for potable water, highlighting the simplicity, applicability, and economic advantages of anaerobic bioremediation methods (Farhadian, Vachelard, Duchez, & Larroche, 2008).

特性

IUPAC Name |

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBVCKNJDTYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192682 | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

CAS RN |

39568-89-3 | |

| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39568-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)